molecular formula C20H21N5O2S B4444957 2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B4444957
M. Wt: 395.5 g/mol
InChI Key: OIDJBEPLNNWPFU-UHFFFAOYSA-N
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Description

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent acylation to form the final product. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanate, and acyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,4-Triazole
  • 3-Amino-1,2,4-triazole
  • 4-Phenyl-1,2,4-triazole

Uniqueness

What sets 2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-8-9-16(14(2)10-13)22-19(27)11-18-23-24-20(28-12-17(21)26)25(18)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDJBEPLNNWPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[5-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide

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